molecular formula C7H8ClFN2O2 B566899 (2-Fluoro-5-nitrophenyl)methanamine hydrochloride CAS No. 1214328-26-3

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B566899
CAS No.: 1214328-26-3
M. Wt: 206.601
InChI Key: JGZTWMTUVINQJN-UHFFFAOYSA-N
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Description

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8ClFN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fifth position. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-fluorobenzylamine followed by the reduction of the nitro group to an amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. The reaction conditions often include:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Employing reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.

Types of Reactions:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group can be reduced to an amine, as mentioned in the preparation methods.

    Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

(2-Fluoro-5-nitrophenyl)methanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-nitrophenyl)methanamine hydrochloride depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

  • (2-Fluoro-4-nitrophenyl)methanamine hydrochloride
  • (2-Fluoro-3-nitrophenyl)methanamine hydrochloride
  • (2-Fluoro-6-nitrophenyl)methanamine hydrochloride

Comparison:

  • Uniqueness: The position of the fluorine and nitro groups in (2-Fluoro-5-nitrophenyl)methanamine hydrochloride provides distinct chemical reactivity and biological activity compared to its isomers. The specific arrangement of substituents can affect its interaction with enzymes and other molecular targets, making it unique in its applications.
  • Reactivity: The different positions of the nitro and fluorine groups in similar compounds can lead to variations in their chemical reactivity, particularly in substitution and reduction reactions.

Properties

IUPAC Name

(2-fluoro-5-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZTWMTUVINQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743129
Record name 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-26-3
Record name 1-(2-Fluoro-5-nitrophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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